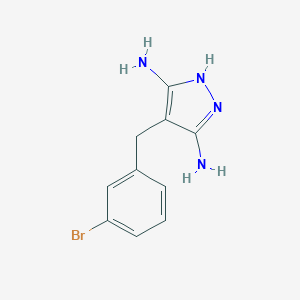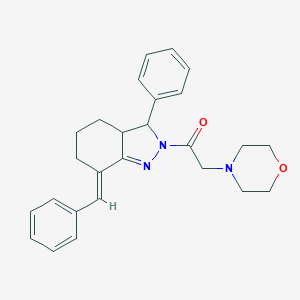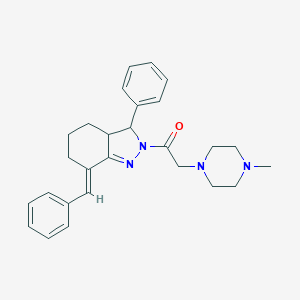![molecular formula C25H18F2N4O2S B292124 2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B292124.png)
2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide is a chemical compound that has gained attention in the scientific research community due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide is still being studied. However, it is believed that the anti-cancer and anti-inflammatory properties of this chemical compound are due to its ability to inhibit certain enzymes and pathways involved in these processes.
Biochemical and physiological effects:
Studies have shown that 2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide has minimal toxicity and does not have any significant effects on normal cells. However, it has been found to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide in lab experiments is its ability to selectively target cancer cells and reduce inflammation in animal models of inflammatory diseases. However, one limitation is that the mechanism of action of this chemical compound is still being studied, and more research is needed to fully understand its effects.
Direcciones Futuras
There are several future directions for research on 2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide. One direction is to further study its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to explore its potential applications in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, research could focus on developing more efficient synthesis methods for this chemical compound to make it more widely available for scientific research.
Métodos De Síntesis
The synthesis of 2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide involves the reaction of 4-fluorobenzaldehyde, hydrazine hydrate, and ethyl acetoacetate in the presence of a catalyst. The resulting product is then further reacted with phenyl isothiocyanate and triethylamine to obtain the final product.
Aplicaciones Científicas De Investigación
2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide has shown potential in scientific research applications, particularly in the field of medicine. Studies have shown that this chemical compound has anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, it has been shown to reduce inflammation in animal models of inflammatory diseases.
Propiedades
Fórmula molecular |
C25H18F2N4O2S |
|---|---|
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
1-[3,5-bis(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C25H18F2N4O2S/c26-19-10-6-16(7-11-19)21-14-22(17-8-12-20(27)13-9-17)31(30-21)23(32)15-34-25-29-28-24(33-25)18-4-2-1-3-5-18/h1-13,22H,14-15H2 |
Clave InChI |
OLRZTBJBUMDSHJ-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=CC=C(C=C2)F)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4)C5=CC=C(C=C5)F |
SMILES canónico |
C1C(N(N=C1C2=CC=C(C=C2)F)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethylsulfanyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B292043.png)
![9-Morpholin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazoline](/img/structure/B292044.png)
![2-(4-allyl-5-{[2-(4-morpholinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-5-(4-chlorophenyl)-3-thienylamine](/img/structure/B292049.png)
![N-({[5-(3-amino-5-phenyl-2-thienyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B292050.png)
![4-[(2E)-2-(2-amino-6-cyano-7-imino-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-3-ylidene)hydrazinyl]benzenesulfonamide](/img/structure/B292052.png)
![10-(Pyridin-3-ylmethyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),9-diene-2,11-dione](/img/structure/B292054.png)
![5,7-dimethyl-3-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292055.png)

![2,7-Diamino-3-(2-furylmethyl)-5-(5-methyl-2-furyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292057.png)
![2,7-Diamino-5-phenyl-3-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292058.png)

![3-(1,3,4-oxadiazol-2-yl)-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B292062.png)

